molecular formula C12H14O3 B8503055 Propyl 3-oxo-3-phenylpropanoate

Propyl 3-oxo-3-phenylpropanoate

Cat. No.: B8503055
M. Wt: 206.24 g/mol
InChI Key: UDVTUIQSPYLVPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 3-oxo-3-phenylpropanoate is an ester derivative of 3-oxo-3-phenylpropanoic acid, where the carboxylic acid group is esterified with a propyl alcohol moiety. Its structure consists of a phenyl group attached to the β-carbon of a propanoate backbone, with a ketone group at the α- and β-positions (3-oxo).

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

propyl 3-oxo-3-phenylpropanoate

InChI

InChI=1S/C12H14O3/c1-2-8-15-12(14)9-11(13)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3

InChI Key

UDVTUIQSPYLVPT-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)CC(=O)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table summarizes key structural analogs and their properties, extrapolated from evidence:

Compound Name Ester Group Substituents on Phenyl Ring Molecular Weight (g/mol) Key Properties (Inferred/Reported) Applications/Notes References
Propyl 3-oxo-3-phenylpropanoate Propyl None ~206.24* Moderate lipophilicity; likely liquid at RT Pharmaceutical intermediate (hypothesized) -
Ethyl 3-oxo-3-phenylpropanoate Ethyl None ~192.19* Lower boiling point than propyl analog Synthetic intermediate in drug design
Ethyl 3-oxo-3-[3-(trifluoromethoxy)phenyl]propanoate Ethyl 3-CF₃O ~302.25 Enhanced electronegativity; higher stability Agrochemical or medicinal chemistry
Ethyl 2-oxo-3,3-diphenyl-propanoate Ethyl 3,3-Diphenyl ~268.31 Steric hindrance; crystalline solid Specialty polymer precursor
Ethyl 3-cyclopropyl-3-oxo-2-(3-(trifluoromethyl)benzyl)propanoate Ethyl Cyclopropyl, 3-CF₃C₆H₄CH₂ ~368.31 Bulky substituents; potential bioactivity Pharmacological evaluation

*Calculated based on structural formula.

Key Observations:
  • Ester Chain Length : Propyl esters generally exhibit higher lipophilicity compared to ethyl or methyl analogs, which may enhance membrane permeability in biological systems .
  • Bulky groups (e.g., diphenyl in ) reduce solubility but improve thermal stability.
  • Phase Behavior: Propyl-substituted compounds often display distinct melting/recrystallization behavior due to weaker intermolecular forces compared to shorter-chain esters, as seen in hybrid organic-inorganic crystals .

Pharmacological and Material Science Relevance

  • Drug Intermediates: Ethyl 3-oxo-3-phenylpropanoate derivatives are used in synthesizing triazolopyrimidinone derivatives for pharmacological evaluation . The propyl analog may serve a similar role, with enhanced bioavailability due to its longer ester chain.
  • For example, trifluoromethyl-substituted analogs (e.g., ) could impart UV stability or chemical resistance.

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